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Introduction
Pemigatinib (INCB054828) is a potent and selective inhibitor of the fibroblast growth factor

receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1]

Genetic alterations in FGFR genes, particularly FGFR3, are common drivers in bladder cancer,

making it a promising therapeutic target.[2] This technical guide provides a comprehensive

overview of the in vitro efficacy of pemigatinib on bladder cancer cell lines, detailing its impact

on cell viability, apoptosis, and cell cycle progression. The information herein is intended to

support further research and drug development efforts in the field of bladder cancer

therapeutics.

Core Efficacy Data
The in vitro effects of pemigatinib have been evaluated in bladder cancer cell lines known to

harbor FGFR3 alterations, such as RT-112 and RT-4, both of which have an FGFR3-TACC3

fusion.[3][4]

Cell Viability and Growth Inhibition
Pemigatinib demonstrates potent inhibition of cell growth in bladder cancer cell lines with

FGFR3 fusions. The concentration required to inhibit growth by 50% (GI50) has been

determined for the following cell lines:
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Cell Line FGFR Alteration Mean GI50 ± S.D. (nM)

RT-112 FGFR3-TACC3 fusion 7 ± 3

RT-4 FGFR3-TACC3 fusion 12

Table 1: Growth Inhibition

(GI50) of Pemigatinib in

Bladder Cancer Cell Lines.[3]

In the RT-112 cell line, treatment with 100 nM pemigatinib resulted in a significant reduction in

cell viability. After 24 hours, viability was reduced by approximately 25%, and this effect was

more pronounced after 48 hours, with a reduction of 40-60%.[5]

Cell Cycle Analysis
Pemigatinib has been shown to induce G1 phase cell cycle arrest in the RT-112 bladder

cancer cell line. Treatment with 100 nM pemigatinib led to a significant increase in the

percentage of cells in the G1 phase after 48 hours.[5]

Cell Line Treatment Time Point
% of Cells in G1
Phase (Approx.)

RT-112 Untreated 48h ~55%

RT-112 100 nM Pemigatinib 48h ~65%

Table 2: Effect of

Pemigatinib on Cell

Cycle Progression in

RT-112 Cells.[5]

Apoptosis Induction
While pemigatinib induces a strong cytostatic effect through cell cycle arrest, its induction of

apoptosis in the RT-112 bladder cancer cell line was not significant at the tested concentrations

and time points.[5] However, increased expression of calreticulin (CRT) was observed in RT-

112 cells after 48 hours of treatment, which can be a marker of cellular stress.[5]
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Signaling Pathways Affected by Pemigatinib
Pemigatinib exerts its effects by inhibiting the FGFR signaling cascade. Upon binding to

FGFR, it blocks the phosphorylation of downstream signaling molecules, primarily impacting

the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and

differentiation.[4] In the RT-112 bladder cancer cell line, pemigatinib treatment has been

shown to modulate AKT signaling.[5] In the RT-4 cell line, treatment with pemigatinib strongly

suppresses the phosphorylation of FRS2, a key substrate of FGFR, and the downstream

effector ERK.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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